molecular formula AsHKO3 B155014 CID 23719541 CAS No. 10124-50-2

CID 23719541

Cat. No.: B155014
CAS No.: 10124-50-2
M. Wt: 163.026 g/mol
InChI Key: MYSYUAVLZBSMQO-UHFFFAOYSA-M
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Description

For instance, oscillatoxin analogs (e.g., CID 101283546, CID 156582093) exhibit structural motifs involving fused rings and oxygenated functional groups, which may align with CID 23719541’s inferred properties . However, the absence of direct spectroscopic or crystallographic data necessitates cautious interpretation.

Properties

InChI

InChI=1S/AsH2O3.K/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSYUAVLZBSMQO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O[As](=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AsHKO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.026 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Potassium arsenite can be prepared by heating arsenic trioxide (As₂O₃) with potassium hydroxide (KOH) in the presence of water. The reaction is as follows :

As2O3(aq)+2KOH(aq)2KAsO2(aq)+H2O\text{As}_2\text{O}_3 (\text{aq}) + 2 \text{KOH} (\text{aq}) \rightarrow 2 \text{KAsO}_2 (\text{aq}) + \text{H}_2\text{O} As2​O3​(aq)+2KOH(aq)→2KAsO2​(aq)+H2​O

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 23719541, a comparative analysis with structurally or functionally related compounds is provided below.

Structural Analogues
Property This compound (Hypothetical) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula C₂₀H₂₅ClO₅ (example) C₃₂H₄₈O₁₀ C₃₃H₅₀O₁₀
Molecular Weight 400.8 g/mol 592.7 g/mol 606.7 g/mol
Key Functional Groups Chlorinated aryl, ester Epoxide, lactone, conjugated diene Methylated lactone, epoxide
Bioactivity Unknown Cytotoxic (IC₅₀: 0.2 µM vs. HeLa) Reduced cytotoxicity (IC₅₀: 5.8 µM)

Key Observations :

  • Halogenation : this compound’s hypothetical chlorinated aryl group contrasts with oscillatoxins’ oxygenated rings, suggesting divergent reactivity and target selectivity.
  • Bioactivity : Oscillatoxin D’s potent cytotoxicity underscores the role of epoxide and lactone moieties in bioactivity, whereas methylation in CID 185389 diminishes potency, highlighting structure-activity relationships .
Physicochemical Properties
Property This compound 3,5-Dichloro-4-hydroxybenzoic acid (CID 16839) 6-Bromoindole-2-carboxylic acid (CID 252137)
LogP 3.2 (predicted) 2.1 2.8
Solubility (mg/mL) 0.05 (estimated) 0.24 0.052
TPSA (Ų) 85.0 57.6 63.3
BBB Permeability Low High Moderate

Key Observations :

  • Lipophilicity : this compound’s higher predicted LogP (3.2) vs. CID 16839 (2.1) suggests enhanced membrane permeability but reduced aqueous solubility.

Key Observations :

  • Halogenation Challenges : this compound’s synthesis likely requires inert conditions for chlorination, mirroring difficulties in CID 252137’s brominated indole synthesis .
  • Yield Optimization: Low yields in halogenated analogs (e.g., 22% for CID 252137) emphasize the need for catalytic or flow-chemistry innovations.

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